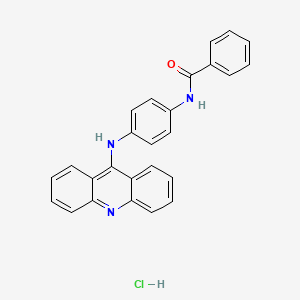![molecular formula C17H16ClN5O4 B12797007 3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo- CAS No. 83748-28-1](/img/structure/B12797007.png)
3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is a complex organic compound with a molecular formula of C17H16ClN5O4 and a molecular weight of 389.79 g/mol This compound is notable for its unique structure, which includes a butyl group, a chloronitrophenyl azo group, and a dihydroxy-methyl-oxonicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloro-2-nitroaniline to form the corresponding diazonium salt. This is achieved by treating 4-chloro-2-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes:
Large-scale Diazotization: Using industrial-grade reagents and equipment to handle the diazotization reaction efficiently.
Automated Coupling: Employing automated systems to control the coupling reaction, ensuring consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 1-butyl-5-[(4-chloro-2-aminophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,2-dihydro-6-oxo-4-methyl-2-oxonicotinonitrile.
科学的研究の応用
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism by which 1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The azo group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1-BUTYL-5-[(4-CHLORO-2-AMINOPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE: A reduced form of the compound with an amino group instead of a nitro group.
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-OXO-4-METHYL-2-OXONICOTINONITRILE: An oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness
1-BUTYL-5-[(4-CHLORO-2-NITROPHENYL)AZO]-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXONICOTINONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an azo group and a nitro group makes it particularly interesting for research in various fields.
特性
CAS番号 |
83748-28-1 |
|---|---|
分子式 |
C17H16ClN5O4 |
分子量 |
389.8 g/mol |
IUPAC名 |
1-butyl-5-[(4-chloro-2-nitrophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN5O4/c1-3-4-7-22-16(24)12(9-19)10(2)15(17(22)25)21-20-13-6-5-11(18)8-14(13)23(26)27/h5-6,8,24H,3-4,7H2,1-2H3 |
InChIキー |
GCEKBFALPSNSRO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
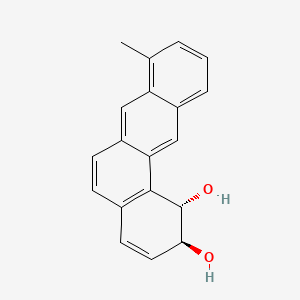

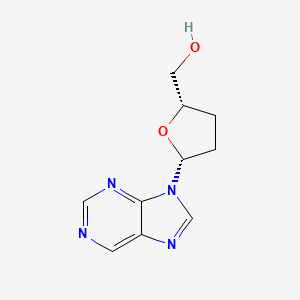



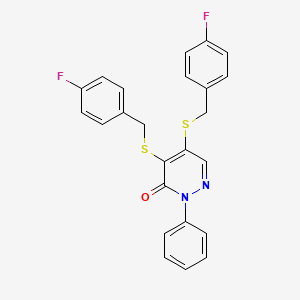

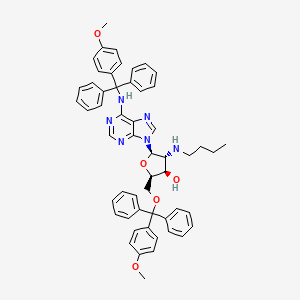
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

